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Compound of Interest

Compound Name: Neflamapimod

Cat. No.: B1684350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the pharmacokinetic (PK)

profile of Neflamapimod (formerly VX-745), a selective inhibitor of p38 mitogen-activated

protein kinase α (p38α). Neflamapimod is under investigation for the treatment of

neurodegenerative diseases such as Alzheimer's disease and Dementia with Lewy Bodies[1].

Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics

across different species is crucial for the translation of preclinical findings to clinical outcomes.

This document contrasts the PK parameters of Neflamapimod with other notable p38 MAPK

inhibitors, supported by detailed experimental methodologies.

Cross-Species Pharmacokinetic Data of
Neflamapimod
Neflamapimod has demonstrated favorable pharmacokinetic properties in preclinical species

and humans, characterized by good oral bioavailability and brain penetration.
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Species
Dosing
Route

Dose
Oral
Bioavailabil
ity (%)

Key
Pharmacoki
netic
Observatio
ns

Reference(s
)

Mouse Oral Not Specified 87

Longer half-

life following

oral vs. IV

administratio

n, suggesting

absorption-

rate limited

elimination.

[2]

Rat Oral Not Specified 56

- Total brain

drug

concentration

s were 1.7-

fold higher

than in

plasma after

single doses.

- Longer half-

life following

oral vs. IV

administratio

n.

[2][3]

Dog Oral Not Specified 69

Longer half-

life following

oral vs. IV

administratio

n.

[2]

Human Oral 40 mg BID,

40 mg TID,

80 mg BID

Not explicitly

stated, but

clinical trials

proceeded

- CSF to

unbound

plasma drug

concentration
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based on

preclinical

data.

ratio of ~1.2,

confirming

brain

penetration. -

Mean trough

plasma

concentration

s of 4.0

ng/mL and

5.1 ng/mL

have been

reported in

clinical trials.

Comparative Pharmacokinetics of p38 MAPK
Inhibitors
The clinical development of p38 MAPK inhibitors has been challenging, with many candidates

failing due to a lack of efficacy or unfavorable toxicity profiles[4][5][6]. A comparison of their

pharmacokinetic properties can provide insights into the characteristics that may contribute to a

more successful clinical trajectory.
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Compound Species Dosing Route

Key
Pharmacokinet
ic
Parameters/Ob
servations

Reference(s)

Neflamapimod

(VX-745)

Mouse, Rat,

Dog, Human
Oral

Good oral

bioavailability in

preclinical

species and

excellent brain

penetration.

[2][3]

LY3007113 Human Oral

Approximately

dose-

proportional

increase in

exposure and

time-independent

pharmacokinetic

s after repeated

dosing. The

recommended

phase 2 dose

was 30 mg every

12 hours. Further

clinical

development

was halted as a

biologically

effective dose

was not achieved

due to toxicity.

[2]

BIRB-796

(Doramapimod)
Not Specified Not Specified

Orally active,

highly potent p38

MAPK inhibitor.

[5]
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SCIO-469 Not Specified Not Specified

Advanced to

clinical trials;

however,

development

was impacted by

issues including

hepatotoxicity.

[4][5]

VX-702 Not Specified Not Specified

Advanced to

clinical trials for

inflammatory

diseases.

[5]

Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of

pharmacokinetic studies. Below are representative protocols for key experiments.

In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical procedure to determine the oral bioavailability of a test

compound like Neflamapimod in rats.

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are housed in

controlled conditions with a standard diet and water ad libitum.

Dosing:

Intravenous (IV) Administration: A single dose of the compound (e.g., 1 mg/kg) is

administered via the tail vein to a group of rats. The compound is typically dissolved in a

vehicle such as a mixture of DMSO and PEG300.

Oral (PO) Administration: A single dose of the compound (e.g., 10 mg/kg) is administered

by oral gavage to a separate group of rats. The compound is often formulated in a vehicle

like a 1:1 mixture of PEG400 and Labrasol®.
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Blood Sampling: Blood samples (~0.2 mL) are collected from the jugular vein at

predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into tubes

containing an anticoagulant (e.g., EDTA).

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until

analysis.

Bioanalytical Method: The concentration of the compound in plasma samples is determined

using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)

method.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine

pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to

maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the

formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Quantification of Neflamapimod in Plasma by LC-MS/MS
This protocol describes a representative method for the quantitative analysis of Neflamapimod
in plasma samples.

Sample Preparation:

Aliquots of plasma samples (e.g., 50 µL) are mixed with an internal standard solution (a

stable isotope-labeled version of Neflamapimod).

Proteins are precipitated by adding a solvent like acetonitrile.

The samples are vortexed and then centrifuged to pellet the precipitated proteins.

The supernatant is transferred to a clean tube and may be further diluted before injection

into the LC-MS/MS system.

Liquid Chromatography (LC):
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Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is used for

chromatographic separation.

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous

phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with

0.1% formic acid).

Flow Rate: A typical flow rate is 0.4 mL/min.

Tandem Mass Spectrometry (MS/MS):

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific

precursor-to-product ion transitions for Neflamapimod and its internal standard are

monitored.

Calibration and Quantification:

A calibration curve is generated by analyzing a series of plasma standards with known

concentrations of Neflamapimod.

The concentration of Neflamapimod in the unknown samples is determined by comparing

the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing Key Pathways and Workflows
To better illustrate the context of Neflamapimod's action and the processes involved in its

evaluation, the following diagrams are provided.
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Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of Neflamapimod.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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